2-(2-Ethoxyethoxy)quinoline
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Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Various methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .Chemical Reactions Analysis
Quinoline derivatives can undergo various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules . For example, they can undergo alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Scientific Research Applications
Corrosion Inhibition
- Quinolines as Corrosion Inhibitors : Quinolines, including derivatives like 2-(2-Ethoxyethoxy)quinoline, have been studied for their potential as corrosion inhibitors for metals. Their effectiveness is attributed to the formation of stable chelating complexes with metallic surfaces, which helps in preventing corrosion. This application is significant in industrial settings where metal corrosion can be a costly issue (Verma, Quraishi, & Ebenso, 2020).
Synthetic Chemistry
- Synthesis of Quinoline Derivatives : Research has focused on the synthesis of various quinoline derivatives, including those with 2-(2-Ethoxyethoxy) substituents. These compounds have applications in developing novel organic molecules with potential use in pharmaceuticals and other industries (Kobayashi et al., 2004); (Zhao et al., 2010).
Fluorescent Probes
- Fluorescent Properties for Biological Studies : Some studies have explored the use of quinoline derivatives, including this compound, as fluorescent probes. These compounds can be used in biochemistry and medicine for studying various biological systems, including cellular processes (Mikata et al., 2006); (McQuade & Lippard, 2010).
Antimicrobial Properties
- Antimicrobial Activity : Some quinoline derivatives have been synthesized and tested for their antimicrobial properties. These compounds show significant activity against various microorganisms, making them potential candidates for developing new antibacterial and antifungal agents (Kategaonkar et al., 2010).
Polymerization and Material Science
- Atom Transfer Radical Polymerization : Research into the polymerization of quinoline derivative monomers, including those with 2-(2-Ethoxyethoxy) substituents, has shown potential applications in material science. These polymers exhibit unique fluorescence properties, which can be useful in developing new materials (Xu et al., 2008).
Biochemical Applications
- Cellular Zinc Detection : Quinoline derivatives have been utilized in the development of fluorescent probes for the detection of zinc ions in biological systems. This application is crucial for studying zinc's role in various cellular processes (McQuade & Lippard, 2010).
properties
IUPAC Name |
2-(2-ethoxyethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-15-9-10-16-13-8-7-11-5-3-4-6-12(11)14-13/h3-8H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEULSYWBXYNLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=NC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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